3-(1-azocanylcarbonyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
3-(1-azocanylcarbonyl)-8-methoxy-2H-chromen-2-one, also known as AMC, is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
The mechanism of action of 3-(1-azocanylcarbonyl)-8-methoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. In addition, this compound has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-azocanylcarbonyl)-8-methoxy-2H-chromen-2-one in lab experiments is its versatility. It can be easily synthesized and modified to yield derivatives with different biological activities. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-(1-azocanylcarbonyl)-8-methoxy-2H-chromen-2-one. One area of interest is the development of novel derivatives with enhanced biological activities and improved solubility. In addition, there is a need for further studies to elucidate the mechanism of action of this compound and its derivatives. Finally, there is a growing interest in the use of this compound as a fluorescent probe in bioimaging and sensing applications, which could lead to the development of new diagnostic tools and therapies.
Synthesis Methods
3-(1-azocanylcarbonyl)-8-methoxy-2H-chromen-2-one can be synthesized through a multistep process, starting from 4-methoxyphenol and 4-hydroxycoumarin. The first step involves the synthesis of 4-(1-azocanylcarbonyl)phenol, which is then reacted with 4-hydroxycoumarin in the presence of a base to yield this compound. The overall yield of this process is around 40%, and the purity of the final product can be increased through recrystallization.
Scientific Research Applications
3-(1-azocanylcarbonyl)-8-methoxy-2H-chromen-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. In addition, this compound has been investigated for its potential use as a fluorescent probe in bioimaging and sensing applications.
properties
IUPAC Name |
3-(azocane-1-carbonyl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-15-9-7-8-13-12-14(18(21)23-16(13)15)17(20)19-10-5-3-2-4-6-11-19/h7-9,12H,2-6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWQMGDPUPLXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200139 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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